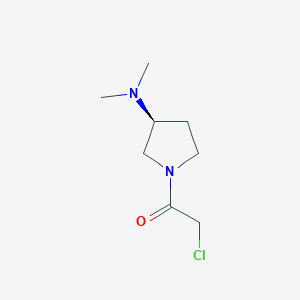

(S)-2-Chloro-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone

Description

(S)-2-Chloro-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone is a chiral small molecule characterized by a pyrrolidine ring substituted at the 3-position with a dimethylamino group and a chloroacetyl moiety at the 1-position. The (S)-configuration at the pyrrolidine ring’s 3-position is critical for its stereochemical interactions, particularly in pharmaceutical applications. This compound serves as a versatile intermediate in organic synthesis, especially in Friedel-Crafts alkylations and nucleophilic substitutions due to the reactive chlorine atom .

Properties

IUPAC Name |

2-chloro-1-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClN2O/c1-10(2)7-3-4-11(6-7)8(12)5-9/h7H,3-6H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDICQAKICFEMX-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(C1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCN(C1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (S)-2-Chloro-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone typically involves the chloroacetylation of a pyrrolidine derivative. One common method starts with (S)-proline, which undergoes chloroacetylation followed by amidation of its carboxylate group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

(S)-2-Chloro-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

(S)-2-Chloro-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound’s structural features make it a useful tool in studying enzyme interactions and protein binding.

Industry: The compound can be used in the production of fine chemicals and as a building block for more complex industrial chemicals

Mechanism of Action

The mechanism of action of (S)-2-Chloro-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone involves its interaction with biological targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of specific pathways, depending on the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

2-Chloro-1-[(2S)-2-(hydroxydiphenylmethyl)pyrrolidin-1-yl]ethanone (Compound 28)

- Structure: Features a hydroxydiphenylmethyl group at the pyrrolidine’s 2-position instead of dimethylamino.

- Synthesis : Prepared via Friedel-Crafts alkylation with 81% yield, indicating efficient methodology for chloroacetyl-pyrrolidine derivatives .

- Key Difference: The bulky hydroxydiphenylmethyl group reduces reactivity in nucleophilic substitutions compared to the dimethylamino group in the target compound.

2-Chloro-1-(pyrrolidin-1-yl)ethanone

- Structure : Lacks substituents on the pyrrolidine ring.

- Synthesis : Produced using anhydrous AlCl₃ in dry dichloromethane (DCM) via Friedel-Crafts alkylation .

- Key Difference: The absence of a dimethylamino group results in lower polarity and reduced solubility in polar solvents compared to the target compound.

2-Chloro-1-[3-(isopropyl-methyl-amino)pyrrolidin-1-yl]ethanone

- Structure: Contains a branched isopropyl-methyl-amino group at the 3-position.

- Key Difference : Increased steric hindrance from the isopropyl group may hinder reactivity in downstream reactions.

Stereochemical and Functional Group Modifications

(R)-2-Amino-1-((R)-3-hydroxypyrrolidin-1-yl)-2-phenylethanone

- Structure : Incorporates a hydroxyl group and a phenyl ring, with (R)-configuration at both chiral centers.

- Similarity Score : Structural similarity of 0.84 to the target compound .

N-((S)-2-((S)-3-Hydroxypyrrolidin-1-yl)-1-phenylethyl)-N-methyl-2,2-diphenylacetamide

Biological Activity

(S)-2-Chloro-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone, also known by its CAS number 1354007-39-8, is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C8H15ClN2O |

| Molecular Weight | 192.67 g/mol |

| IUPAC Name | This compound |

| InChI Key | ZCGBBPLXKZJURC-ZDUSSCGKSA-N |

| CAS Number | 1354007-39-8 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process starts with the formation of the pyrrolidine ring, followed by the introduction of the chloro group and the dimethylamino substituent. The reaction conditions often require specific solvents and catalysts to achieve high yields and purity.

The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules. It may function as an enzyme inhibitor by binding to active sites, thus preventing substrate interaction and subsequent catalysis. This mechanism is crucial for its potential therapeutic applications.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of pyrrolidine have been evaluated for their ability to induce apoptosis in cancer cells. In vitro assays demonstrated that these compounds can inhibit cell proliferation and trigger cell cycle arrest in cancer cell lines such as A549 and H1975, with IC50 values ranging from 39 to 48 μM .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro tests indicated that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it showed minimum inhibitory concentration (MIC) values of 75 µg/mL against Bacillus subtilis and Enterococcus faecalis, and <125 µg/mL against Escherichia coli and Pseudomonas aeruginosa .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of pyrrolidine derivatives, including this compound, against A549 lung cancer cells. The results indicated that these compounds effectively induced apoptosis through the upregulation of p21 expression, leading to G2/M phase cell cycle arrest .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial effects of various pyrrolidine derivatives against pathogenic bacteria. The findings revealed that halogenated pyrrolidines exhibited superior antibacterial activity compared to non-halogenated counterparts. This suggests that the presence of halogen substituents enhances bioactivity, which could be a critical factor in developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.